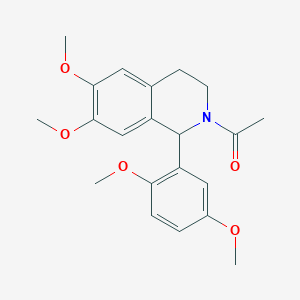![molecular formula C15H25NO3 B4955542 N,N-diethyl-2-[2-(3-methoxyphenoxy)ethoxy]ethanamine](/img/structure/B4955542.png)
N,N-diethyl-2-[2-(3-methoxyphenoxy)ethoxy]ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-diethyl-2-[2-(3-methoxyphenoxy)ethoxy]ethanamine, also known as DMPEA, is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic effects. DMPEA belongs to the family of phenethylamines and is structurally similar to the neurotransmitter dopamine. In
作用机制
N,N-diethyl-2-[2-(3-methoxyphenoxy)ethoxy]ethanamine acts as a dopamine reuptake inhibitor, which means it prevents the reuptake of dopamine into presynaptic neurons. This leads to an increase in the concentration of dopamine in the synaptic cleft, resulting in increased dopamine signaling. N,N-diethyl-2-[2-(3-methoxyphenoxy)ethoxy]ethanamine also binds to and activates dopamine receptors, further enhancing its effects on dopamine signaling.
Biochemical and Physiological Effects
N,N-diethyl-2-[2-(3-methoxyphenoxy)ethoxy]ethanamine has been shown to increase locomotor activity and improve motor function in animal models of Parkinson's disease. It has also been found to have antidepressant-like effects in animal models of depression. N,N-diethyl-2-[2-(3-methoxyphenoxy)ethoxy]ethanamine has been shown to increase the release of acetylcholine in the brain, which is a neurotransmitter that plays a key role in learning and memory.
实验室实验的优点和局限性
One advantage of using N,N-diethyl-2-[2-(3-methoxyphenoxy)ethoxy]ethanamine in lab experiments is its ability to selectively target dopamine signaling, which may be beneficial in studying the role of dopamine in various neurological disorders. However, N,N-diethyl-2-[2-(3-methoxyphenoxy)ethoxy]ethanamine has not been extensively studied in humans, and its safety and efficacy have not been established. Additionally, the synthesis of N,N-diethyl-2-[2-(3-methoxyphenoxy)ethoxy]ethanamine is complex and may pose challenges in scaling up for large-scale production.
未来方向
There are several potential future directions for research on N,N-diethyl-2-[2-(3-methoxyphenoxy)ethoxy]ethanamine. One area of interest is its potential use in the treatment of Parkinson's disease, where it may be beneficial in improving motor function and slowing disease progression. N,N-diethyl-2-[2-(3-methoxyphenoxy)ethoxy]ethanamine may also have potential as an antidepressant or anxiolytic agent, although further research is needed to establish its safety and efficacy in humans. Additionally, the development of more efficient and scalable synthesis methods for N,N-diethyl-2-[2-(3-methoxyphenoxy)ethoxy]ethanamine may facilitate its use in future research and clinical settings.
Conclusion
N,N-diethyl-2-[2-(3-methoxyphenoxy)ethoxy]ethanamine is a chemical compound that has gained attention in scientific research for its potential therapeutic effects on various neurological disorders. Its ability to selectively target dopamine signaling makes it a promising candidate for further research. However, its safety and efficacy in humans have not been established, and further research is needed to fully understand its potential as a therapeutic agent.
合成方法
N,N-diethyl-2-[2-(3-methoxyphenoxy)ethoxy]ethanamine can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3-methoxyphenol with 2-chloroethyl ether to form 2-(3-methoxyphenoxy)ethyl ether. This intermediate is then reacted with diethylamine to yield N,N-diethyl-2-[2-(3-methoxyphenoxy)ethoxy]ethanamine.
科学研究应用
N,N-diethyl-2-[2-(3-methoxyphenoxy)ethoxy]ethanamine has been studied for its potential therapeutic effects on various neurological disorders such as Parkinson's disease, depression, and anxiety. It has been shown to increase the release of dopamine in the brain, which is a neurotransmitter that plays a key role in regulating mood and movement. N,N-diethyl-2-[2-(3-methoxyphenoxy)ethoxy]ethanamine has also been found to have neuroprotective effects, which may be beneficial in preventing or slowing the progression of neurodegenerative diseases.
属性
IUPAC Name |
N,N-diethyl-2-[2-(3-methoxyphenoxy)ethoxy]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3/c1-4-16(5-2)9-10-18-11-12-19-15-8-6-7-14(13-15)17-3/h6-8,13H,4-5,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSUPDSJLVQZXFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOCCOC1=CC=CC(=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B4955459.png)
![6-(4-bromophenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4955464.png)

![{1-[2-(1-azepanyl)-2-oxoethyl]-1H-indol-3-yl}(2-furyl)methanone](/img/structure/B4955471.png)
![methyl N-[(2,4-dichlorophenoxy)acetyl]valinate](/img/structure/B4955478.png)
![4-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-piperazinone](/img/structure/B4955490.png)
![(2-{[2-(2,6-dimethylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B4955494.png)


![2-(4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4-diazepan-1-yl)-1,3-benzothiazole](/img/structure/B4955502.png)
![2-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4955513.png)
![1-[2-(4-methoxyphenoxy)ethoxy]-3-phenoxybenzene](/img/structure/B4955534.png)
![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4955545.png)
